Product packaging for (2R,3S,11bS)-benzquinamide(Cat. No.:)

(2R,3S,11bS)-benzquinamide

Cat. No.: B1242157
M. Wt: 404.5 g/mol
InChI Key: JSZILQVIPPROJI-GBESFXJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,11bS)-Benzquinamide (CAS 63-12-7) is a high-purity, stereochemically defined small molecule supplied for research applications. This compound is a benzoquinolizine alkaloid derivative with a molecular formula of C22H32N2O5 and a molecular weight of 404.5 g/mol . Historically characterized as an antiemetic agent, its modern research profile has been significantly refined. While early literature suggested its effects were mediated through histamine H1 and muscarinic acetylcholine receptor antagonism , contemporary chemoinformatic and pharmacological studies have established a different mechanism. It is now understood to function primarily as an antagonist for α2-adrenergic receptors (with Ki values of 1365 nM, 691 nM, and 545 nM for the α2A, α2B, and α2C subtypes, respectively) and dopamine D2-like receptors (with Ki values of 4369 nM for D2, 3592 nM for D3, and 574 nM for D4) . This updated pharmacological understanding makes this compound a valuable compound for neuroscientific research, particularly for investigating the roles of adrenergic and dopaminergic systems in various physiological processes. The stereochemistry at the 2R, 3S, and 11bS positions is critical for its biological activity and interaction with target receptors . Researchers utilize this compound in studies ranging from receptor mapping and signal transduction pathway analysis to exploring potential applications in overcoming multidrug resistance in cancer cells via P-glycoprotein inhibition . Our product is provided with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes only in a laboratory setting and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32N2O5 B1242157 (2R,3S,11bS)-benzquinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32N2O5

Molecular Weight

404.5 g/mol

IUPAC Name

[(2R,3S,11bS)-3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate

InChI

InChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3/t17-,18-,19+/m0/s1

InChI Key

JSZILQVIPPROJI-GBESFXJTSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1OC(=O)C)OC)OC

Canonical SMILES

CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC

Origin of Product

United States

Synthetic Methodologies and Stereochemical Aspects of 2r,3s,11bs Benzquinamide

Retrosynthetic Analysis of the (2R,3S,11bS)-Benzquinamide Core Structure

A retrosynthetic analysis of the this compound structure reveals several key disconnections that form the basis of its synthetic planning. The core of the molecule is a tetracyclic pyrido[2,1-a]isoquinoline system.

Primary Disconnections:

Amide Bond: The most evident disconnection is the amide linkage, which retrosynthetically yields N,N-diethylamine and the corresponding carboxylic acid precursor. This is a reliable and straightforward transformation in the forward synthesis.

Ester Group: The acetate (B1210297) group at the C2 position can be disconnected to reveal a secondary alcohol. This suggests an esterification reaction in the synthetic direction.

Pyrido[2,1-a]isoquinoline Ring System: The tetracyclic core can be conceptually disassembled through several strategies. A common approach involves a Pictet-Spengler or Bischler-Napieralski type reaction to form the isoquinoline (B145761) ring. This would involve a substituted phenethylamine (B48288) derivative and a suitable carbonyl-containing component. Breaking the bond between the nitrogen and the C11b position simplifies the structure to a substituted piperidine (B6355638) ring fused to a dihydroisoquinoline.

A simplified retrosynthetic pathway is depicted below:

Generated mermaid

This analysis highlights the key fragments and the corresponding synthetic reactions required to assemble the target molecule. The stereochemistry at the three chiral centers (2R, 3S, 11bS) presents a significant challenge that must be addressed in any total synthesis.

Total Synthesis Approaches to this compound

The synthesis of benzquinamide (B1662705) has evolved from classical routes to more sophisticated stereoselective methods.

Original Synthetic Routes

The initial synthesis of benzquinamide, as referenced in patents by Tretter and Lombardino et al. assigned to Chas. Pfizer & Co., Inc., likely involved a multi-step sequence that did not afford specific stereocontrol, resulting in a mixture of diastereomers. drugbank.com These early routes typically relied on the formation of the tetracyclic core followed by functional group manipulations.

A plausible classical approach would involve the condensation of a homoveratrylamine derivative with a substituted glutaric anhydride (B1165640) to form a key intermediate. Cyclization via a Bischler-Napieralski reaction, followed by reduction, would generate the pyrido[2,1-a]isoquinoline skeleton. Subsequent introduction of the acetate and N,N-diethylcarboxamide moieties would complete the synthesis. The separation of the desired (2R,3S,11bS) isomer from the resulting mixture of stereoisomers would have been a critical and likely challenging final step.

Modernized and Stereoselective Syntheses

More contemporary approaches to the synthesis of this compound focus on establishing the correct stereochemistry early in the synthetic sequence to avoid tedious and low-yielding separations of diastereomers. These methods often employ chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions.

One conceptual modern strategy could involve a stereoselective Michael addition to a chiral α,β-unsaturated ester to set the stereocenters at C2 and C3. Subsequent cyclization and functionalization would then lead to the enantiomerically pure target molecule. The use of organocatalysis, for instance, in a domino oxa-Michael/aldol condensation, could be a powerful tool for constructing the core with high stereocontrol. nih.gov

Chiral Resolution and Asymmetric Synthesis Strategies for this compound

Given the presence of multiple chiral centers, obtaining the single, biologically active (2R,3S,11bS) isomer in high purity is paramount. This can be achieved through either chiral resolution of a racemic mixture or by asymmetric synthesis.

Chiral Resolution:

Classical resolution involves the separation of enantiomers from a racemic mixture. galchimia.com For benzquinamide, this would typically involve reacting the racemic carboxylic acid precursor with a chiral resolving agent, such as a chiral amine, to form diastereomeric salts. These salts, possessing different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent would afford the enantiomerically pure carboxylic acid, which can then be carried forward to the final product. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. galchimia.com Chromatographic methods using chiral stationary phases can also be employed for the separation of enantiomers or diastereomers. scribd.comnih.gov

Asymmetric Synthesis:

Asymmetric synthesis aims to create the desired stereoisomer directly, offering a more efficient and atom-economical approach. chiralpedia.com Strategies for the asymmetric synthesis of this compound could include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce one or more of the required stereocenters.

Chiral Auxiliary-Mediated Synthesis: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a key reaction.

Asymmetric Catalysis: Employing a chiral catalyst to control the stereoselectivity of a bond-forming reaction. For instance, a transition-metal-catalyzed asymmetric hydrogenation or a chiral Lewis acid-catalyzed Diels-Alder reaction could be envisioned to construct the core with the desired stereochemistry.

Synthesis of Stereoisomers and Analogs for Structure-Activity Relationship Studies

To understand the relationship between the three-dimensional structure of benzquinamide and its biological activity, the synthesis of its other stereoisomers and various structural analogs is crucial. By systematically altering the stereochemistry at each chiral center and modifying different parts of the molecule, researchers can probe the key interactions with its biological target.

The synthesis of these stereoisomers can be accomplished by modifying the stereoselective synthetic routes or by employing different chiral resolving agents. For example, using the opposite enantiomer of a resolving agent would allow for the isolation of the other enantiomer of the carboxylic acid precursor.

The preparation of structural analogs might involve:

Modification of the acetate group at C2.

Alteration of the N,N-diethylcarboxamide side chain at C3.

Substitution on the aromatic ring of the isoquinoline nucleus.

Changes to the size and nature of the heterocyclic ring system.

These studies are essential for optimizing the pharmacological profile of the lead compound, potentially leading to analogs with improved efficacy or a more favorable side-effect profile.

Synthesis of Deuterated this compound Derivatives for Research Applications

The incorporation of deuterium (B1214612), a stable isotope of hydrogen, into drug molecules has emerged as a valuable strategy in pharmaceutical research. nih.gov Deuteration can alter the metabolic profile of a compound, often leading to a longer half-life and improved pharmacokinetic properties due to the kinetic isotope effect. googleapis.com

The synthesis of deuterated this compound derivatives can be achieved by introducing deuterium at specific positions within the molecule. This can be accomplished by using deuterated starting materials or reagents in the synthetic sequence. googleapis.com For example, deuterated N,N-diethylamine could be used in the final amidation step to introduce deuterium into the ethyl groups of the side chain. Alternatively, reduction steps in the synthesis could be performed using deuterium gas or deuterium-donating reagents to introduce deuterium into the core structure.

These deuterated analogs serve as important tools in mechanistic studies and for investigating the metabolic pathways of benzquinamide.

Mechanistic Elucidation of 2r,3s,11bs Benzquinamide S Pharmacological Actions

Reassessment of Primary Molecular Targets

Initial characterizations of benzquinamide (B1662705) suggested a broad-spectrum antagonistic activity. However, subsequent detailed investigations have necessitated a correction of these early assumptions, particularly concerning its effects on histamine (B1213489) and muscarinic acetylcholine (B1216132) receptors.

Correction of Previously Attributed Histamine H1 Receptor Antagonism

Contrary to earlier beliefs that classified benzquinamide as a histamine H1 receptor antagonist, recent studies have demonstrated this to be a misidentification. caymanchem.com In fact, comprehensive screening has failed to show significant antagonistic activity at H1 receptors. caymanchem.com This correction is crucial for accurately defining the compound's pharmacological profile and distinguishing it from classic antihistamines.

Correction of Previously Attributed Muscarinic Acetylcholine Receptor Antagonism

Similarly, the initial assertion that benzquinamide acts as an antagonist at M1-5 muscarinic acetylcholine receptors has been refuted. caymanchem.com Modern receptor-binding assays and functional studies have not substantiated this proposed mechanism of action, indicating that its physiological effects are not mediated through the cholinergic system. caymanchem.com

Investigation of Adrenergic Receptor Interactions

The most significant findings regarding benzquinamide's mechanism of action lie in its interaction with α2-adrenergic receptors. It demonstrates a clear antagonistic profile at all three subtypes of this receptor. caymanchem.commedchemexpress.com

Binding Affinity and Functional Antagonism at α2B Adrenergic Receptors

The compound exhibits a higher affinity for the α2B-adrenergic receptor, with a Ki value of 691 nM. caymanchem.commedchemexpress.com This demonstrates a more potent antagonistic activity at this subtype compared to the α2A receptor.

Binding Affinity and Functional Antagonism at α2C Adrenergic Receptors

(2R,3S,11bS)-Benzquinamide shows its highest affinity for the α2C-adrenergic receptor subtype, with a Ki value of 545 nM. caymanchem.commedchemexpress.com This preferential binding suggests that the α2C receptor may be a key mediator of its physiological actions.

Compound and Receptor Data

Compound/ReceptorKi (nM)Receptor Subtype
This compound1,365α2A-Adrenergic
This compound691α2B-Adrenergic
This compound545α2C-Adrenergic

Exploration of Dopamine (B1211576) Receptor Interactions

Initial theories about benzquinamide's antiemetic effects centered on its potential interaction with histamine H1 and muscarinic acetylcholine receptors. drugbank.com However, subsequent experimental investigations have challenged this view, finding no significant activity at these receptors. guidetopharmacology.orgpnas.org Instead, research has pointed towards the dopamine D2-like receptor family (D2, D3, and D4) as the more relevant targets for its pharmacological effects, particularly its antiemetic action. guidetopharmacology.orgguidetopharmacology.org Benzquinamide is now understood to act as an antagonist at these dopamine receptor subtypes. caymanchem.com

Research indicates that benzquinamide binds to the human dopamine D2 receptor. In a comprehensive study aimed at identifying the targets of various drugs, benzquinamide was found to have a binding affinity (Ki) of 3,964 nM for the D2 receptor. guidetopharmacology.orgpnas.org Another source reports a similar Ki value of 4,369 nM. caymanchem.com This interaction with the D2 receptor is believed to be central to its antiemetic properties, as D2 receptor antagonism is a well-established mechanism for controlling nausea and vomiting. guidetopharmacology.orgcaymanchem.com While benzquinamide also shows affinity for α2-adrenoceptors, its modulation of D2 receptor activity is considered more likely to be responsible for its antiemetic effects. guidetopharmacology.orgguidetomalariapharmacology.org

As a functional antagonist, this compound would be expected to block the intracellular signaling cascade initiated by the binding of dopamine to the D2 receptor. However, specific functional assay data for the (2R,3S,11bS) isomer are not detailed in the available literature.

Benzquinamide also demonstrates affinity for the dopamine D3 receptor, a member of the D2-like family. Studies have reported a binding affinity (Ki) of 3,592 nM for the human D3 receptor. guidetopharmacology.orgpnas.orgcaymanchem.com The D3 receptor shares structural and pharmacological similarities with the D2 receptor and is also implicated in various central nervous system functions. nih.govnih.gov

Functionally, as an antagonist, this compound would oppose the actions of dopamine at the D3 receptor. This antagonism would prevent the receptor from coupling to its associated G-proteins and initiating downstream signaling. Specific data from functional assays, such as GTPγS binding or cAMP modulation for this particular isomer, are not available in the reviewed literature.

Among the D2-like receptors, benzquinamide shows its highest affinity for the dopamine D4 receptor subtype. Experimental data indicate a binding affinity (Ki) of 574 nM at the human D4 receptor. guidetopharmacology.orgpnas.orgcaymanchem.com This suggests a more potent interaction compared to its binding at D2 and D3 receptors.

As a functional antagonist at the D4 receptor, this compound would inhibit the receptor's activity upon dopamine binding. Despite the available binding affinity data for the racemic mixture, specific studies detailing the functional antagonism of the (2R,3S,11bS) isomer at the D4 receptor are absent from the current body of scientific literature.

Table 1: Binding Affinities (Ki) of Benzquinamide at Human Dopamine Receptors

Receptor Subtype Binding Affinity (Ki) in nM Source(s)
Dopamine D2 3,964 - 4,369 guidetopharmacology.orgpnas.orgcaymanchem.com
Dopamine D3 3,592 guidetopharmacology.orgpnas.orgcaymanchem.com
Dopamine D4 574 guidetopharmacology.orgpnas.orgcaymanchem.com

Binding Affinity and Functional Antagonism at Dopamine D3 Receptors

Signal Transduction Pathway Modulation by this compound

The dopamine D2, D3, and D4 receptors are members of the D2-like receptor family, which are G-protein coupled receptors (GPCRs) that signal through inhibitory G-proteins (Gαi/o). frontiersin.orgsemanticscholar.org Activation of these receptors by an agonist like dopamine leads to the inhibition of the enzyme adenylyl cyclase. innoprot.comresearchgate.net This action reduces the intracellular conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in numerous cellular processes. researchgate.net

As an antagonist at D2, D3, and D4 receptors, this compound is expected to modulate this signal transduction pathway by blocking the inhibitory effect of dopamine. By preventing dopamine from activating these receptors, benzquinamide would consequently prevent the dopamine-induced decrease in intracellular cAMP levels. This blockade would maintain a higher level of cAMP than would be present in the presence of dopamine, thereby altering downstream signaling cascades that are dependent on cAMP and protein kinase A (PKA).

It is important to underscore that while this mechanism is the established pathway for D2-like receptor antagonists, direct experimental studies measuring the specific effects of this compound on cAMP accumulation or other downstream effectors have not been identified in the reviewed scientific literature.

Receptor Occupancy Studies in Preclinical Models

Receptor occupancy (RO) studies are essential in drug development to establish the relationship between the dose of a drug and the extent to which it binds to its target receptor in vivo. nih.govfrontiersin.org These studies, often conducted using techniques like Positron Emission Tomography (PET) or ex vivo autoradiography in preclinical animal models, provide crucial data on target engagement in a physiological setting. nih.govbnl.gov

Despite the importance of such data, a thorough review of the available scientific literature did not yield any preclinical receptor occupancy studies for this compound or the general benzquinamide compound. Consequently, there is no published data to quantify the percentage of dopamine D2, D3, or D4 receptors occupied in the brain at various doses of the compound in preclinical models.

Structure Activity Relationship Sar Studies of 2r,3s,11bs Benzquinamide and Analogs

Identification of Key Pharmacophores within the Benzoquinolizine Scaffold

The benzo[a]quinolizine core is a privileged scaffold found in numerous natural products and synthetic molecules with a wide range of biological activities. rsc.org In the context of benzquinamide (B1662705), several key pharmacophoric features within this scaffold are believed to be essential for its interaction with biological targets, primarily histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors. mdpi.com

A pharmacophore model for compounds interacting with these receptors often includes a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic features. For the benzoquinolizine scaffold, the key elements contributing to its pharmacophoric profile are:

The Aromatic Ring System: The dimethoxy-substituted benzene (B151609) ring provides a crucial aromatic and hydrophobic region for interaction with receptor pockets. The electron-donating methoxy (B1213986) groups can influence the electronic distribution of the ring system, potentially impacting pi-pi stacking or other non-covalent interactions with aromatic amino acid residues in the receptor binding site. mdpi.com

The Tertiary Amine: The nitrogen atom within the quinolizidine (B1214090) ring system is a key basic center. At physiological pH, this nitrogen is protonated, forming a cationic head that can engage in ionic interactions with acidic residues, such as aspartate or glutamate, in the receptor. This electrostatic interaction is often a critical anchor point for ligand binding.

The Rigid Ring Structure: The fused ring system of the pyrido[2,1-a]isoquinoline core imparts a significant degree of conformational rigidity to the molecule. This pre-organization of the pharmacophoric elements can reduce the entropic penalty upon binding to the receptor, thereby enhancing affinity. The specific stereochemistry of the ring junctions further defines the three-dimensional shape and the spatial orientation of the substituents.

Studies on related quinoline (B57606) and isoquinoline (B145761) derivatives have consistently highlighted the importance of these features for various biological activities, including anticancer and antimicrobial effects. mdpi.comnih.gov

Impact of Stereochemistry on Receptor Binding and Functional Activity

(2R,3S,11bS)-Benzquinamide possesses three stereocenters, leading to the existence of multiple stereoisomers. The specific (2R,3S,11bS) configuration is crucial for its biological activity, as different stereoisomers can exhibit markedly different pharmacological profiles. The three-dimensional arrangement of the substituents on the benzoquinolizine core dictates how the molecule fits into the chiral binding pocket of its target receptors.

The spatial relationship between the acetoxy group at C-2, the diethylcarbamoyl group at C-3, and the orientation of the benzo[a]quinolizine ring system determined by the stereocenter at C-11b is critical. A mismatch in the stereochemical configuration can lead to steric clashes with the receptor, preventing optimal binding or inducing a different functional response (e.g., antagonist versus agonist activity).

While specific binding data for all individual stereoisomers of benzquinamide are not extensively reported in publicly available literature, the principles of stereochemistry in drug action are well-established. For a drug to elicit its effect, its functional groups must align precisely with the corresponding interaction points on the receptor. The (2R,3S,11bS) stereochemistry of benzquinamide presumably presents the optimal arrangement of its pharmacophoric elements for high-affinity binding to histamine H1 and muscarinic acetylcholine receptors. It has been noted that enantiomers can display stereoselective binding affinity to various receptors, including dopamine (B1211576) D2 and D3 receptors. researchgate.net

The synthesis of specific stereoisomers, known as stereoselective synthesis, is a critical aspect of medicinal chemistry to isolate the most active and selective enantiomer or diastereomer of a chiral drug.

Design and Synthesis of Novel this compound Analogs

The design and synthesis of novel analogs of this compound have been pursued to explore and refine its structure-activity relationships. These efforts have focused on systematic modifications of its key functional groups and the core scaffold.

The acetoxy group at the C-2 position is a potential site for modification to influence the compound's polarity, metabolic stability, and receptor interactions. The ester functionality can participate in hydrogen bonding and is also susceptible to hydrolysis by esterases in the body.

Modification Rationale Anticipated Impact on Activity
Hydrolysis to Alcohol Removal of the acetyl group to yield the corresponding alcohol.May alter binding affinity and duration of action due to changes in polarity and metabolic profile.
Ester Homologation Replacing the acetyl with larger acyl groups (e.g., propionyl, butyryl).Could probe for additional hydrophobic interactions within the binding pocket.
Ether Formation Conversion of the hydroxyl group (after hydrolysis) to an ether.Increases lipophilicity and metabolic stability compared to the ester.
Carbamate (B1207046) Formation Replacement of the acetoxy group with a carbamate functionality.Introduces additional hydrogen bonding capabilities.

This table is based on general principles of medicinal chemistry, as specific data for these modifications on benzquinamide are not widely available in the literature.

The diethylcarbamoyl group at the C-3 position is another critical substituent. Its amide functionality can act as both a hydrogen bond donor and acceptor, and the ethyl groups contribute to the lipophilicity of the molecule.

Modification Rationale Anticipated Impact on Activity
Alkyl Group Variation Replacing the diethyl groups with other alkyls (e.g., dimethyl, dipropyl, cyclic amines).Modulates steric bulk and lipophilicity, potentially affecting binding and selectivity.
Amide to Ester/Ketone Replacement of the carboxamide with an ester or ketone functionality.Alters the hydrogen bonding capacity and electronic nature of the substituent.
Introduction of Polar Groups Incorporating polar functionalities into the N-alkyl chains.Could enhance water solubility and introduce new interactions with the receptor.

This table is based on general principles of medicinal chemistry, as specific data for these modifications on benzquinamide are not widely available in the literature.

The two methoxy groups on the aromatic ring are key for the electronic properties and binding of the molecule. Modifications at these positions can significantly impact receptor affinity and selectivity.

Modification Rationale Anticipated Impact on Activity
Demethylation Conversion of one or both methoxy groups to hydroxyl groups.Increases polarity and introduces strong hydrogen bonding capabilities.
Alkoxy Chain Extension Replacing methoxy with ethoxy or larger alkoxy groups.Increases lipophilicity and may probe for deeper hydrophobic pockets.
Positional Isomers Moving the methoxy groups to other positions on the benzene ring.Alters the electronic distribution and spatial arrangement of the hydrogen bond acceptors.
Replacement with Other Groups Substituting the methoxy groups with halogens, alkyls, or other electron-donating/withdrawing groups.Systematically probes the electronic and steric requirements of the binding site.

This table is based on general principles of medicinal chemistry, as specific data for these modifications on benzquinamide are not widely available in the literature.

Modification Rationale Anticipated Impact on Activity
Ring Size Variation Expanding or contracting one of the rings in the quinolizidine system.Changes the overall geometry and conformational flexibility of the scaffold.
Heteroatom Substitution Replacing the nitrogen atom or introducing other heteroatoms (e.g., sulfur, oxygen) into the core.Alters the electronic properties, basicity, and hydrogen bonding potential of the scaffold.
Aromatization Introducing unsaturation to create a more planar, aromatic core.Could enhance pi-stacking interactions but would drastically change the 3D shape.
Introduction of Substituents Adding substituents at various positions on the core structure.Can be used to block metabolism, enhance binding, or modulate physical properties.

Studies on related pyrido[2,1-a]isoquinoline derivatives have shown that such modifications can lead to potent cytotoxic agents and kinase inhibitors, indicating the versatility of this scaffold for targeting various biological systems. rsc.org

Modifications at the Dimethoxy Moiety

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used in medicinal chemistry to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.org The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules within a series will lead to corresponding changes in their biological effects. spu.edu.sy By quantifying these properties, known as molecular descriptors, it is possible to develop predictive models that can estimate the activity of novel, unsynthesized analogs.

For a series of this compound derivatives, a QSAR study would aim to build a model that connects molecular descriptors to a specific biological endpoint, such as binding affinity to one of its known targets, the α2-adrenergic receptors. pnas.org Although specific QSAR studies for benzquinamide derivatives are not extensively documented in public literature, the process would follow a well-established workflow.

Research and Modeling Process:

Data Set Assembly: A series of benzquinamide analogs would be synthesized with systematic variations at different positions of the molecule. For instance, substituents on the dimethoxy-phenyl ring could be altered, or the N,N-diethylamide group could be replaced with other functionalities. The biological activity of each compound, such as the half-maximal inhibitory concentration (IC50) against the α2C-adrenergic receptor, would be experimentally determined. pnas.org

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated using specialized software. These descriptors fall into several categories:

Electronic: Describing the distribution of electrons (e.g., Hammett constants, dipole moment).

Steric: Relating to the size and shape of the molecule (e.g., molar refractivity, Taft steric parameters).

Hydrophobic: Quantifying the molecule's lipophilicity (e.g., the partition coefficient, logP).

Topological: Describing atomic connectivity and molecular branching.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that best correlates the descriptors (independent variables) with the biological activity (dependent variable, often expressed as pIC50, which is -log(IC50)).

Model Validation: The robustness and predictive power of the QSAR model must be rigorously validated. A key statistical parameter is the correlation coefficient (r²), where values above 0.8 are generally considered good. spu.edu.sy External validation, using a test set of compounds not included in the model's creation, is crucial to assess its predictive accuracy. wikipedia.org

A hypothetical QSAR model for benzquinamide derivatives might take the form: pIC50 = k1(logP) - k2(Molar Refractivity) + k3(Dipole Moment) + C

This equation would allow researchers to predict the binding affinity of a new derivative simply by calculating its descriptor values, thereby prioritizing the synthesis of the most promising candidates. spu.edu.sy

Interactive Table: Hypothetical QSAR Data for Benzquinamide Derivatives

This table illustrates the type of data that would be generated in a QSAR study of benzquinamide analogs targeting the α2C-adrenergic receptor. The activity values are hypothetical.

CompoundSubstituent (R)logPMolar Refractivity (MR)pIC50 (Hypothetical)
Benzquinamide-OCH3 (at C9/C10)3.5110.26.26
Analog 1-F (at C9)3.2105.16.15
Analog 2-Cl (at C9)3.7108.56.40
Analog 3-CH3 (at C9)3.9112.86.35
Analog 4-OH (at C9)2.9106.05.90

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound

Drug design strategies for discovering and optimizing compounds like benzquinamide can be broadly categorized into ligand-based and structure-based approaches. The choice of method depends on the availability of structural information for the biological target. gardp.org

Ligand-Based Drug Design (LBDD)

LBDD is employed when the three-dimensional structure of the target receptor is unknown, but a set of molecules that bind to it (ligands) is available. gardp.org The approach relies on the principle that these active molecules must share certain structural or electronic features responsible for their biological activity.

A primary LBDD technique is pharmacophore modeling . A pharmacophore is an abstract 3D representation of the essential features a molecule must possess to be recognized by the receptor. researchgate.net For this compound, a hypothetical pharmacophore model could be constructed based on its structure, identifying key interaction points:

Two aromatic rings from the benzo[a]quinolizine core.

A hydrogen bond acceptor feature from the acetate (B1210297) carbonyl oxygen.

A hydrophobic feature and/or a positive ionizable feature associated with the tertiary amine of the quinolizine ring and the N,N-diethylamide group.

Structure-Based Drug Design (SBDD)

SBDD is utilized when the 3D structure of the biological target has been determined, typically through techniques like X-ray crystallography or cryo-electron microscopy. nih.gov This approach allows for the direct visualization of the binding site and the rational design of ligands that can fit and interact with it optimally.

For benzquinamide, recent research has identified its primary targets as the α2-adrenergic receptors (subtypes A, B, and C) and, to a lesser extent, dopamine D2 receptors, while refuting a significant role for previously assumed histamine and muscarinic receptors. pnas.orgresearchgate.net With a structural model of an α2-adrenergic receptor, SBDD can be powerfully applied.

The core technique in SBDD is molecular docking . This computational method predicts the preferred orientation and conformation of a ligand when bound to its target, estimating the strength of the interaction (binding affinity). nih.gov A docking simulation of benzquinamide into the α2C receptor's binding site would reveal key interactions, such as:

Hydrogen Bonds: Between the acetate or amide carbonyls of benzquinamide and polar amino acid residues like serine or threonine in the binding pocket.

Aromatic Interactions: Pi-pi stacking between the dimethoxy-phenyl ring of benzquinamide and aromatic residues like phenylalanine or tyrosine.

Hydrophobic Interactions: Between the ethyl groups of the amide and aliphatic residues like leucine (B10760876) or valine.

The insights gained from these simulations guide medicinal chemists in modifying the benzquinamide structure to enhance binding affinity and selectivity. For example, if docking reveals an empty hydrophobic pocket near one of the ethyl groups, extending that chain might lead to a more potent analog.

Interactive Table: Illustrative Docking Interactions for Benzquinamide at a Hypothetical α2-Adrenergic Receptor Site

This table outlines the potential non-covalent interactions between different moieties of the benzquinamide molecule and amino acid residues within a receptor's binding site, as might be predicted by a molecular docking study.

Benzquinamide MoietyReceptor Amino Acid Residue (Hypothetical)Type of Interaction
Dimethoxy-phenyl RingPhenylalanine (Phe289)Pi-Pi Stacking
Acetate Carbonyl OxygenSerine (Ser207)Hydrogen Bond
Quinolizine Ring SystemTryptophan (Trp112)Aromatic/Hydrophobic
N,N-Diethylamide GroupLeucine (Leu116), Valine (Val120)Hydrophobic Interaction
Amide Carbonyl OxygenAsparagine (Asn312)Hydrogen Bond

Preclinical Investigations of 2r,3s,11bs Benzquinamide S Biological Activities

In Vitro Pharmacological Characterization

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for specific receptors, providing insights into its potential mechanism of action. merckmillipore.com These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. revvity.com By measuring the displacement of the radiolabeled ligand by the test compound, in this case, (2R,3S,11bS)-benzquinamide, its binding affinity (often expressed as the inhibitor constant, Ki, or the half-maximal inhibitory concentration, IC50) can be determined. merckmillipore.com

The process involves incubating cell membranes or whole cells expressing the target receptor with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound. nih.govresearchgate.netfrontiersin.org After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is quantified. merckmillipore.com The data are then used to generate a competition binding curve, from which the affinity of the test compound is calculated. frontiersin.org

While specific receptor binding data for the (2R,3S,11bS) enantiomer of benzquinamide (B1662705) is not extensively detailed in the provided search results, the general class of benzamide (B126) analogs has been shown to interact with sigma-2 receptors. nih.gov Studies on related compounds often utilize membrane preparations from tissues or cells known to express the target receptors, such as rat liver or specific cell lines like CHO cells stably expressing the human orexin-1 receptor. nih.govnih.gov The choice of radioligand is critical and should ideally have high specific activity and low non-specific binding for accurate results. revvity.com

Table 1: Representative Receptor Binding Assay Parameters

Parameter Description
Receptor Source Cell membranes or whole cells expressing the target receptor. nih.gov
Radioligand A radioactive molecule with high affinity and specificity for the receptor. revvity.com
Test Compound This compound at various concentrations.
Assay Format Competitive binding assay to measure displacement of the radioligand. merckmillipore.com

| Data Output | Inhibition constant (Ki) or IC50 value, indicating binding affinity. merckmillipore.com |

Cell-Based Functional Assays

Cell-based functional assays are essential for understanding the physiological response elicited by a compound after it binds to its target receptor. nih.gov These assays move beyond simple binding affinity to assess whether a compound acts as an agonist, antagonist, or inverse agonist. nih.gov A variety of cell-based assays can be employed to investigate the functional activity of this compound. nuvisan.com

Commonly used functional assays include:

Cell Viability and Cytotoxicity Assays: These assays, such as the MTT or caspase-3 activation assays, can determine if a compound induces cell death, which is a functional outcome for certain receptor systems like the sigma-2 receptor. nih.gov

Signal Transduction Assays: These can measure downstream signaling events following receptor activation, such as changes in intracellular calcium levels (calcium mobilization assays) or the production of second messengers. nih.govnuvisan.com

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) linked to a promoter that is regulated by the signaling pathway of interest. nuvisan.com

For instance, in the context of sigma-2 receptor ligands, cell viability and caspase-3 assays have been used to functionally categorize compounds as agonists or antagonists. nih.gov The choice of cell line is critical, and ideally, it should be representative of the biological system of interest. conceptlifesciences.com These assays are often performed in multiwell plates to allow for high-throughput screening. nih.gov

Table 2: Examples of Cell-Based Functional Assays

Assay Type Principle Endpoint Measured
Cell Viability Assay Measures the number of viable cells after treatment. nih.gov Cell proliferation or death (cytotoxicity). nuvisan.com
Caspase-3 Assay Detects the activation of caspase-3, an enzyme involved in apoptosis. nih.gov Apoptosis induction. nih.gov
Calcium Mobilization Measures changes in intracellular calcium concentration upon receptor activation. nih.gov G-protein coupled receptor (GPCR) activation.

| Reporter Gene Assay | Measures the expression of a reporter gene linked to a specific signaling pathway. nuvisan.com | Activation or inhibition of a signaling pathway. |

Enzyme Inhibition Assays, particularly P-glycoprotein

Enzyme inhibition assays are used to determine the effect of a compound on the activity of a specific enzyme. A particularly important enzyme in pharmacology is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1. spmed.krcaymanchem.com P-gp is an efflux transporter that plays a significant role in drug absorption, distribution, and excretion. spmed.kr Inhibition of P-gp can lead to drug-drug interactions, altering the bioavailability and safety of co-administered drugs. unisi.it

The most common in vitro method to assess P-gp inhibition is the bidirectional transport assay using cell lines that overexpress P-gp, such as MDCKII-MDR1 cells. spmed.kr In this assay, cells are grown as a monolayer on a semi-permeable membrane in a transwell plate. The test compound is added along with a known P-gp substrate (e.g., [³H]Digoxin) to either the apical (top) or basolateral (bottom) side of the monolayer. spmed.kr The rate of transport of the substrate across the monolayer in both directions (apical to basolateral and basolateral to apical) is measured, typically using liquid scintillation counting or LC-MS/MS. spmed.kr

A compound that inhibits P-gp will decrease the efflux of the P-gp substrate, resulting in a lower efflux ratio (the ratio of basolateral-to-apical transport to apical-to-basolateral transport). spmed.kr This allows for the determination of the IC50 value of the test compound for P-gp inhibition. spmed.kr Another method involves measuring the retention of a fluorescent P-gp substrate, such as rhodamine 123, within P-gp-expressing cells. nih.gov An inhibitor will increase the intracellular accumulation of the fluorescent substrate. nih.gov

Table 3: P-glycoprotein Inhibition Assay Details

Assay Component Description
Cell Line MDCKII-MDR1 or other cell lines overexpressing P-glycoprotein. spmed.kr
P-gp Substrate A known substrate of P-gp, often radiolabeled or fluorescent (e.g., [³H]Digoxin, Rhodamine 123). spmed.krnih.gov
Test Compound This compound.
Methodology Bidirectional transport assay or substrate retention assay. spmed.krnih.gov

| Outcome | IC50 value for P-gp inhibition and the efflux ratio. spmed.kr |

In Vivo Pharmacological Effects in Animal Models

Antiemetic Efficacy Studies in Canine Models

Canine models are frequently used to evaluate the antiemetic efficacy of new compounds, as the emetic reflex in dogs is similar to that in humans. Cisplatin-induced emesis is a common model used for this purpose. nih.govnih.gov In these studies, dogs are administered an emetogen like cisplatin (B142131) to induce vomiting and nausea-like behaviors. nih.gov The test compound, in this case this compound, would be administered prior to the emetogen.

The primary endpoints in these studies are the number of vomiting episodes and the assessment of nausea-related behaviors, which are often scored using a visual analogue scale. nih.gov The efficacy of the test compound is compared to a placebo control group. nih.gov For example, in a study evaluating other antiemetics, ondansetron (B39145) and maropitant (B1663616) completely prevented vomiting induced by a low dose of cisplatin in dogs, while metoclopramide (B1676508) was ineffective. nih.govnih.gov Such studies provide crucial information on the potential clinical utility of a new antiemetic agent.

Table 4: Canine Antiemetic Efficacy Study Design

Study Component Description
Animal Model Beagle dogs are commonly used. nih.gov
Emetogen Cisplatin is a standard agent used to induce emesis. nih.gov
Test Compound This compound administered before the emetogen.
Control Groups Placebo and potentially a positive control (a known antiemetic). nih.gov

| Primary Endpoints | Number of vomits and nausea behavior scores. nih.gov |

Anxiolytic-like Activity in Rodent Models

Rodent models are widely used to screen for and characterize the anxiolytic-like effects of novel compounds. jddtonline.info Several behavioral tests are available to assess anxiety-like behaviors in mice and rats. cpn.or.kr These tests are based on the natural conflict between the rodent's exploratory drive and its innate aversion to open, brightly lit, or elevated spaces. jddtonline.info

Commonly used rodent models for anxiety include:

Elevated Plus Maze (EPM): This test consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms. mdpi.com

Light-Dark Box (LDB): This apparatus has a dark, safe compartment and a brightly lit, aversive compartment. Anxiolytic drugs increase the time spent in the light compartment. mdpi.com

Open Field Test (OFT): This test assesses exploratory behavior and anxiety in a novel, open arena. Anxiolytic compounds may increase exploration of the center of the field. jddtonline.info

Marble Burying Test: In this test, mice are placed in a cage with marbles, and the number of marbles buried is counted. Anxiolytic drugs can reduce marble-burying behavior, which is considered a compulsive-like behavior. cpn.or.kr

The anxiolytic-like effects of a test compound are evaluated by comparing the behavior of treated animals to that of vehicle-treated controls. nih.gov For example, neurosteroids that enhance GABA-A receptor function have demonstrated anxiolytic-like properties in the elevated plus maze. nih.gov

Table 5: Common Rodent Models for Anxiolytic Activity

Behavioral Test Principle Anxiolytic Effect
Elevated Plus Maze Conflict between exploration and fear of open/high spaces. mdpi.com Increased time in open arms. mdpi.com
Light-Dark Box Aversion to a brightly lit environment. mdpi.com Increased time in the light compartment. mdpi.com
Open Field Test Fear of a novel, open space. jddtonline.info Increased exploration of the center area. jddtonline.info

| Marble Burying | Repetitive, compulsive-like behavior. cpn.or.kr | Reduced number of marbles buried. cpn.or.kr |

Behavioral Pharmacology Studies, including Conditioned Avoidance

Behavioral pharmacology studies are essential for characterizing the psychoactive properties of a compound. The conditioned avoidance response (CAR) test is a standard preclinical model used to identify drugs with potential antipsychotic-like effects. wikipedia.orgnih.gov This test evaluates the ability of an animal to learn to avoid an unpleasant stimulus after a conditioning signal is presented. wikipedia.org Drugs that selectively suppress this learned avoidance behavior without impairing the animal's ability to escape the stimulus are considered to have antipsychotic-like activity. wikipedia.org The suppression of CAR is thought to be mediated by the inhibition of signaling in the nucleus accumbens, a key brain region involved in motivation and behavioral activation. wikipedia.orgnih.gov

The effects of drugs on CAR can be linked to their interaction with various neurotransmitter systems, including dopamine (B1211576) (DA) D2, serotonin (B10506) (5-HT)2A/2C, alpha-1 adrenergic, and muscarinic receptors. nih.gov While specific studies detailing the performance of this compound in the CAR test are not extensively documented in the available literature, its known pharmacological profile provides a basis for its potential effects in such behavioral paradigms. The compound is known to possess sedative and anxiolytic properties, which may be partially explained by its activity at α2-adrenergic receptors. drugbank.com Benzodiazepines, for instance, are known to selectively suppress avoidance behavior in certain CAR procedures. wikipedia.org

Investigation of Central Nervous System Effects

Investigations into the central nervous system (CNS) effects of this compound reveal interactions with several key receptor systems. The compound is recognized for its sedative properties. drugbank.com Its mechanism is believed to involve the antagonism of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors. drugbank.com

Further research has identified its binding affinity for specific adrenergic receptors. medchemexpress.com It was predicted that while benzquinamide binds to α2-adrenergic receptors, its activity at the dopamine D2 receptor might be most relevant for its antiemetic effects. The anxiolytic activity of the compound may be partly attributable to its binding to α2-adrenergic receptors.

Receptor SubtypeBinding Affinity (Ki)Referenceα2A Adrenergic Receptor1,365 nMmedchemexpress.comα2B Adrenergic Receptor691 nMmedchemexpress.comα2C Adrenergic Receptor545 nMmedchemexpress.com

In vivo studies in anesthetized dogs revealed that intravenous administration of benzquinamide leads to several cardiovascular effects that are indicative of CNS influence, specifically reflex sympathetic activation. nih.gov These effects included tachycardia and elevated levels of circulating norepinephrine. nih.gov This response is thought to be a compensatory mechanism for the compound's direct vasodilatory action. nih.gov

Pharmacokinetic Studies in Preclinical Species

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. europa.eu These studies, often conducted in animal models, help to establish effective and safe dosage regimens for further development. europa.eunih.gov

In vitro studies provide valuable insights into a compound's metabolic fate and potential for drug interactions, often reducing the need for extensive animal testing. europa.eu Research on this compound has shown that it can interfere with the function of P-glycoprotein (P-gp), a key transporter involved in drug efflux from cells. This inhibition of P-gp was observed to increase the accumulation of other chemotherapeutic agents in multidrug-resistant (MDR) cell lines, suggesting it could potentially reverse P-gp-mediated drug resistance.

In Vitro SystemObserved EffectReferenceHuman and hamster MDR cell linesInhibits P-glycoprotein (P-gp) mediated drug efflux.MDR cellsIncreases accumulation of Rho-123 and [3H]daunorubicin.MDR cellsInhibits binding of [125I]iodoaryl azidoprazosin to P-gp.Adipose tissue (in vitro)Slight increase in the release of free fatty acids (FFA).iu.edu

Another in vitro finding noted a small increase in the release of free fatty acids from adipose tissue in the presence of benzquinamide. iu.edu

In vivo pharmacokinetic profiling in animal models is essential for understanding how a drug behaves in a whole organism, providing data that helps bridge the gap between in vitro results and clinical outcomes. nih.gov The selection of an appropriate animal model is critical and is often based on similarities to humans in physiological and biochemical parameters that govern ADME processes. nih.govmdpi.com

Pharmacokinetic data for benzquinamide indicates a half-life of approximately 1 to 1.6 hours. drugbank.com Bioavailability has been reported as incomplete, ranging from 33–39% for capsule and suppository formulations when compared to the intramuscular route. drugbank.com

In Vitro Metabolism Studies

Toxicological Research in Preclinical Models Relevant to Investigative Studies

Preclinical toxicology studies are a fundamental component of the drug development process, designed to identify potential target organ toxicities and to support the safety of a new drug candidate for first-in-human clinical trials. noblelifesci.com

A key toxicological study evaluated the cardiovascular effects of this compound in anesthetized dogs. nih.gov The research identified several dose-dependent effects on the cardiovascular system.

Animal ModelObserved Toxicological EffectMechanistic ConclusionReferenceAnesthetized DogTachycardia, elevated blood norepinephrine, frequent ventricular arrhythmias, brief hypotension.Direct relaxation of vascular smooth muscle leading to reflex sympathetic activation.nih.govIsolated Mesenteric ArteryInterference with contractile force generated by potassium chloride, norepinephrine, and prostaglandin (B15479496) F2 alpha.Direct interference with smooth muscle contraction.nih.govRat (Predicted)Acute toxicity (LD50): 2.5546 mol/kg.Not Applicable.drugbank.com

The study concluded that benzquinamide directly relaxes vascular smooth muscle, which in a living system produces reduced peripheral vascular resistance and hypotension. nih.gov These effects are then compensated for by a reflex activation of the sympathetic nervous system, leading to the observed tachycardia and increase in norepinephrine. nih.gov In isolated mesenteric arterial preparations, benzquinamide was shown to interfere with the contractile force generated by various agents, confirming its direct effect on vascular smooth muscle. nih.gov

Interactions with Efflux Pumps and Drug Resistance Mechanisms

Modulation of P-glycoprotein (P-gp) Activity by (2R,3S,11bS)-Benzquinamide

Research, primarily conducted on the racemic mixture of benzquinamide (B1662705), indicates a significant interaction with P-glycoprotein. It is hypothesized that this compound contributes to the observed effects on P-gp-mediated drug transport. nih.govirb.hr Studies have demonstrated that benzquinamide can interfere with the function of P-gp, leading to increased intracellular accumulation of chemotherapeutic agents in resistant cells. nih.govirb.hr

This compound has been shown to inhibit the efflux of P-gp substrates from multidrug-resistant cells. nih.govirb.hr This inhibitory action has been observed in various MDR cell lines, including both human and hamster cancer cells. irb.hr The mechanism involves blocking the pump's ability to expel cytotoxic drugs, thereby restoring their intracellular concentration. nih.gov

One of the key methods to demonstrate this effect is through the use of fluorescent P-gp substrates like Rhodamine-123. irb.hr In the presence of benzquinamide, MDR cells retain significantly more Rhodamine-123, indicating that the efflux pump's activity is compromised. irb.hr Similarly, studies using radiolabeled chemotherapeutic agents, such as [3H]daunorubicin, have confirmed that benzquinamide leads to increased intracellular accumulation in resistant cells. nih.gov

Table 1: Effect of Benzquinamide on P-gp Substrate Accumulation in MDR Cell Lines

Cell Line Type P-gp Substrate Observed Effect Reference
Human MDR Cell Lines Rhodamine-123, [3H]daunorubicin Increased intracellular accumulation nih.govirb.hr

Note: The data is based on studies of benzquinamide; specific quantitative values for this compound are not detailed in the available literature.

A direct consequence of inhibiting P-gp-mediated efflux is the potentiation of the cytotoxic effects of anticancer drugs in resistant cells. nih.govirb.hr By preventing the removal of these agents, this compound can re-sensitize MDR cells to chemotherapy. irb.hr This synergistic effect has been noted for various chemotherapeutic agents in vitro. irb.hr

The presence of benzquinamide has been shown to increase the cell-killing capability of these drugs, effectively lowering the concentration required to achieve a therapeutic effect in resistant cell lines. nih.govirb.hr A slight enhancement of cytotoxicity has also been noted in the parental, non-resistant cell lines, suggesting a minor effect independent of P-gp modulation. irb.hr

Table 2: Influence of Benzquinamide on the Cytotoxicity of Anticancer Agents in MDR Cells

Cell Line Type Outcome Reference
Human MDR Cell Lines Increased cytotoxicity of chemotherapeutic agents irb.hr
Hamster MDR Cell Lines Increased cytotoxicity of chemotherapeutic agents irb.hr

Note: The data is based on studies of benzquinamide; specific fold-reversal or IC50 values for this compound are not detailed in the available literature.

Inhibition of Drug Efflux in Multidrug Resistant (MDR) Cell Lines

Molecular Mechanisms of P-gp Interaction

The molecular interaction between this compound and P-glycoprotein appears to be multifaceted. A primary mechanism is the direct or allosteric inhibition of the substrate binding site on the P-gp transporter. nih.gov Evidence for this comes from studies showing that benzquinamide can inhibit the binding of photoaffinity labels like [125I]iodoaryl azidoprazosin to P-gp in MDR cells. nih.gov This suggests a competitive or overlapping binding interaction.

Furthermore, many P-gp inhibitors are known to interfere with the ATPase activity of the transporter, which provides the energy for drug efflux. scielo.br While not specifically detailed for benzquinamide in the reviewed literature, it is a plausible mechanism of action where the compound could bind to the nucleotide-binding domains, affecting ATP hydrolysis and subsequently the transport function of P-gp. nih.gov The ability of P-gp to bind a wide array of structurally diverse compounds is attributed to its large, flexible binding pocket, which can even accommodate multiple molecules at once. medicationsandnutrition.com

Potential for Overcoming Multidrug Resistance in Experimental Cancer Models

The in vitro findings suggest that this compound holds potential as an agent to overcome multidrug resistance in cancer therapy. nih.govirb.hr By reversing the P-gp-mediated efflux, it could be used as an adjunct to conventional chemotherapy, enhancing the efficacy of existing anticancer drugs against resistant tumors. irb.hr

However, the successful translation of in vitro P-gp modulators to in vivo cancer models and clinical practice has proven challenging. nih.gov While in vitro studies are promising, the in vivo efficacy can be influenced by a multitude of factors, including the pharmacokinetics of the modulator and the complexity of tumor microenvironments. nih.gov Currently, there is a lack of specific data from in vivo experimental cancer models for this compound in the reviewed scientific literature. Such studies would be crucial to validate its potential as a clinically useful MDR modulator. nih.gov

Analytical and Bioanalytical Methodologies for 2r,3s,11bs Benzquinamide Research

Spectroscopic Characterization Techniques for (2R,3S,11bS)-Benzquinamide

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound. These techniques provide a molecular "fingerprint" by probing how the molecule interacts with electromagnetic radiation. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about its complex structure. rsc.org The ¹H NMR spectrum would feature distinct signals for the aromatic protons on the dimethoxy-substituted ring, the protons of the two methoxy (B1213986) groups, the complex multiplet patterns of the saturated heterocyclic ring system, and the signals corresponding to the N,N-diethylcarbamoyl and acetate (B1210297) groups. google.com.na ¹³C NMR spectroscopy complements this by identifying each unique carbon atom, including the carbonyl carbons of the ester and amide groups, which resonate at characteristic downfield shifts. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound is expected to show strong, characteristic absorption bands. Key absorptions include the C=O stretching vibrations for the ester and amide functional groups, typically found in the 1630-1800 cm⁻¹ region. masterorganicchemistry.com Other significant peaks would include C-O stretches from the ester and methoxy groups, and C-H stretches for the aromatic and aliphatic parts of the molecule. vscht.cz

Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. wikipedia.org For this compound (Molecular Formula: C₂₂H₃₂N₂O₅), high-resolution mass spectrometry would confirm its exact mass of 404.2311. chemistry-chemists.com The mass spectrum also provides structural information through analysis of fragmentation patterns. wikipedia.orgaaup.edu Energetically unstable molecular ions fragment in predictable ways. wikipedia.org For benzquinamide (B1662705), characteristic fragment ions would likely result from the cleavage of the acetate group and various bond scissions within the N,N-diethylcarbamoyl side chain. nih.govsavemyexams.com

Chromatographic Separation and Quantification Methods

Chromatography is fundamental to the analysis of pharmaceutical compounds, enabling the separation of a substance from a mixture for identification and quantification. unirioja.es High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for this compound.

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is the method of choice for the separation and quantification of benzquinamide and related substances. unirioja.es A typical method involves a C18 stationary phase column, which separates compounds based on their hydrophobicity. dntb.gov.uaannexpublishers.com The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. unirioja.es Detection is commonly achieved using a UV detector, as the aromatic rings in the benzquinamide structure absorb UV light. For higher sensitivity and specificity, particularly in complex mixtures, an HPLC system can be coupled to a mass spectrometer (LC-MS). fortunejournals.com

Gas Chromatography (GC) Gas chromatography, often coupled with mass spectrometry (GC-MS), is another valuable technique, especially for the identification of metabolites. medkoo.com For GC analysis, the compound must be volatile and thermally stable. While benzquinamide itself might require derivatization to increase its volatility, this method is highly effective for separating and identifying smaller, related molecules in a sample.

Bioanalytical Assay Development for Detection in Biological Matrices of Research Models

Bioanalytical methods are developed to accurately measure the concentration of a drug and its metabolites in biological fluids such as blood, plasma, or urine. europa.eu This is essential for understanding the pharmacokinetic profile of a compound. The development and validation of these assays must adhere to strict regulatory guidelines to ensure data reliability. europa.euchromatographyonline.com

Sample Preparation Biological samples are complex, and extensive sample preparation is required to remove interfering components like proteins and lipids before analysis. bioanalysis-zone.com Common techniques for this compound would include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov SPE, in particular, offers high recovery and sample cleanup. nih.gov Typically, an internal standard is added to the sample before extraction to correct for variability during the preparation and analysis process. chemetrix.co.za

Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs in biological matrices due to its superior sensitivity, specificity, and speed. nih.gov The HPLC system separates benzquinamide from other components in the prepared sample, and the tandem mass spectrometer provides highly selective detection and quantification, even at very low concentrations. fortunejournals.com

Method Validation A bioanalytical method must be rigorously validated to demonstrate its suitability for the intended purpose. europa.eu Key validation parameters include accuracy, precision, selectivity, sensitivity (specifically the lower limit of quantification or LLOQ), calibration curve, and stability of the analyte in the biological matrix under various conditions. chromatographyonline.com

Purity Assessment and Stereochemical Purity Determination

Ensuring the purity of a pharmaceutical compound is critical. For a chiral molecule like this compound, this involves assessing both chemical purity and stereochemical purity.

Chemical Purity Chemical purity refers to the absence of impurities such as starting materials, by-products, or degradation products. HPLC is the most common method for determining chemical purity. core.ac.ukmdpi.com By analyzing the chromatogram, the area of the main benzquinamide peak is compared to the total area of all peaks. A purity level of greater than 98% is typically expected for a research-grade compound. medkoo.com

Stereochemical Purity Stereochemical purity is of paramount importance for a single-isomer drug. nih.gov It is essential to confirm that the compound has the correct absolute configuration ((2R,3S,11bS)) and to quantify the presence of any other stereoisomers. nih.govgoogleapis.com The U.S. Food and Drug Administration (FDA) guidelines mandate that the stereochemical composition of a drug be thoroughly characterized. nih.gov

Specialized chiral chromatography methods, such as chiral HPLC, are required to separate and quantify the different enantiomers and diastereomers. mdpi.comscribd.com These methods use a chiral stationary phase (CSP) that interacts differently with each stereoisomer, allowing for their separation. Other advanced techniques like Vibrational Circular Dichroism (VCD) can also be used to confirm the absolute configuration of the molecule in solution. mdpi.com

Computational and Chemoinformatic Approaches in 2r,3s,11bs Benzquinamide Research

Ligand-Based Virtual Screening and Target Prediction for (2R,3S,11bS)-Benzquinamide

Ligand-based virtual screening (LBVS) operates on the principle that structurally similar molecules are likely to exhibit similar biological activities. mdpi.com This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. mmsl.cz For this compound, a compound whose primary targets were historically misattributed, chemoinformatic methods have been crucial for its "de-orphanization." pnas.orgnih.govresearchgate.net

A notable study employed a chemoinformatics approach, the Similarity Ensemble Approach (SEA), to predict targets for drugs with unknown or poorly defined mechanisms of action. pnas.org This method compares the chemical structures of a given drug to sets of ligands known to bind to specific biological targets. pnas.org For benzquinamide (B1662705), it was previously reported in databases like DrugBank that its primary targets were the histamine (B1213489) H1 and muscarinic M1-5 receptors. pnas.org However, the SEA analysis revealed a much stronger similarity of benzquinamide to the ligand set of the α2A adrenergic receptor, with a statistically significant E-value of 2.04 × 10⁻¹⁹. pnas.org Conversely, no significant similarity was found to the ligand sets for histamine H1 or any of the muscarinic receptors (M1–5). pnas.org These computational predictions were subsequently confirmed through in vitro experiments, which validated the affinity of benzquinamide for the predicted adrenergic target within its physiological concentration range. pnas.orgnih.govresearchgate.net

This chemoinformatic re-evaluation of benzquinamide's target profile highlights the power of ligand-based methods to correct long-standing, yet unsupported, pharmacological assumptions. pnas.org The process typically involves several steps:

Database Curation: Assembling large databases of compounds with known biological activities. mdpi.com

Molecular Representation: Converting chemical structures into numerical descriptors or "fingerprints" that capture their structural and chemical features. mdpi.com

Similarity Metrics: Employing algorithms, such as the Tanimoto coefficient, to quantify the similarity between the query molecule (benzquinamide) and the database compounds. nih.govnih.gov

Target Inference: Statistically linking the query molecule to the biological targets of the most similar compounds found in the database. uni-konstanz.de

The successful application of these methods to benzquinamide underscores the potential of in silico target prediction to guide experimental validation and accelerate the discovery of new therapeutic applications for existing drugs. pnas.orgnih.govresearchgate.net

Molecular Docking Studies of this compound with Identified Receptors

Following the identification of potential biological targets through virtual screening, molecular docking is employed to predict the binding conformation and affinity of a ligand within the active site of a receptor. ijbpas.comrasayanjournal.co.in This structure-based method requires the three-dimensional coordinates of the target protein, which can be obtained from experimental techniques like X-ray crystallography or cryo-electron microscopy, or through computational modeling. mmsl.cz

In the case of this compound, after chemoinformatics pointed towards the α2A adrenergic receptor as a likely target, molecular docking studies would be the logical next step to investigate this interaction at an atomic level. pnas.org The general workflow for such a study involves:

Preparation of the Receptor and Ligand: The 3D structure of the α2A adrenergic receptor is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The 3D structure of this compound is also optimized.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of benzquinamide within the receptor's binding site. jppres.com

Scoring and Analysis: A scoring function estimates the binding affinity for each pose, and the top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. rjraap.com

While specific docking studies for this compound are not extensively detailed in the provided search results, the principles of this technique are well-established. ijbpas.comrjraap.com The insights gained from such studies are crucial for understanding the molecular basis of its activity and for the rational design of new, more potent, or selective analogs.

Table 1: Key Steps in Molecular Docking

StepDescription
Receptor Preparation Obtain and prepare the 3D structure of the target protein (e.g., α2A adrenergic receptor). This includes adding hydrogens, assigning charges, and defining the binding site.
Ligand Preparation Generate a 3D conformation of the ligand (this compound) and optimize its geometry.
Docking Algorithm Use a computational algorithm to explore various binding poses of the ligand within the receptor's active site.
Scoring Function Evaluate and rank the generated poses based on a scoring function that estimates the binding free energy.
Pose Analysis Analyze the top-ranked binding poses to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the receptor.

Molecular Dynamics Simulations of Receptor-Ligand Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comnih.gov This technique provides valuable insights into the stability of the docked pose, the flexibility of the receptor and ligand, and the role of solvent molecules in the binding process. tum.demdpi.comencyclopedia.pub

For a this compound-receptor complex, an MD simulation would typically be performed after a promising binding mode has been identified through docking. mdpi.com The simulation would involve:

System Setup: The receptor-ligand complex is placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions. mdpi.com

Force Field Application: A force field (e.g., AMBER, GROMOS) is applied to describe the potential energy of the system as a function of the atomic coordinates. mdpi.com

Simulation Run: Newton's equations of motion are solved iteratively to calculate the trajectory of each atom over a specific period, often on the nanosecond to microsecond timescale. mdpi.com

Trajectory Analysis: The resulting trajectory is analyzed to assess various parameters, including the root-mean-square deviation (RMSD) to evaluate the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the evolution of intermolecular interactions over time. mdpi.com

MD simulations can reveal conformational changes in the receptor upon ligand binding and can help to refine the understanding of the binding mechanism, which is critical for structure-based drug design. tum.de

De Novo Design of Novel Ligands Based on this compound Scaffold

De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a known active scaffold or by assembling molecular fragments within a receptor's binding site. ethz.chfrontiersin.org The benzoquinolizine scaffold of this compound presents a promising starting point for the design of new ligands with potentially improved or novel pharmacological activities. u-strasbg.fr

Scaffold Hopping: Generate molecules with different core structures but similar 3D shapes and pharmacophoric features to benzquinamide. u-strasbg.fr

Fragment-Based Growth: "Grow" new molecules by adding chemical fragments to the benzquinamide scaffold within the constraints of the target receptor's binding pocket.

Multi-Objective Optimization: Simultaneously optimize multiple properties, such as binding affinity, selectivity, and synthetic accessibility. u-strasbg.fr

The goal of de novo design is to generate innovative chemical entities that retain the desirable features of the parent molecule while introducing novel elements that could lead to enhanced therapeutic profiles. ethz.chnih.gov

Predictive ADME/Tox Modeling for Analog Development

During the development of new analogs based on the this compound scaffold, it is crucial to assess their potential absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties early in the discovery process. nih.govvectorb2b.com In silico ADME/Tox models play a significant role in this evaluation, allowing for the rapid screening of large numbers of virtual compounds and helping to prioritize those with the most promising drug-like properties for synthesis and experimental testing. researchgate.netnih.govresearchgate.net

These predictive models are typically built using machine learning algorithms trained on large datasets of compounds with experimentally determined ADME/Tox data. nih.gov Key properties that can be predicted include:

Physicochemical Properties: Such as solubility, lipophilicity (logP), and pKa. researchgate.net

Absorption: Prediction of oral bioavailability and intestinal absorption.

Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Prediction of potential for cardiotoxicity, hepatotoxicity, and other adverse effects. nih.gov

By integrating these predictive models into the design-synthesis-testing cycle, researchers can deprioritize compounds with predicted liabilities and focus resources on analogs with a higher probability of success in later stages of drug development. nih.gov

Future Research Directions and Potential Academic Applications

Elucidation of the Complete Pharmacological Profile of (2R,3S,11bS)-Benzquinamide

The understanding of benzquinamide's mechanism of action has evolved significantly. Initially characterized by its antihistaminic and mild anticholinergic properties, subsequent and more detailed investigations have revised this profile. drugbank.commedkoo.com Recent studies have revealed that benzquinamide (B1662705) is an antagonist of multiple dopamine (B1211576) and adrenergic receptors, while its affinity for histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors has been contested. caymanchem.com

Future research should focus on definitively characterizing the receptor binding profile of the specific (2R,3S,11bS) stereoisomer, as pharmacological activity can differ significantly between stereoisomers. zu.edu.pk A comprehensive screening against a wide panel of receptors, ion channels, and enzymes is necessary to create a complete pharmacological fingerprint. While the antiemetic effect was once thought to be related to dopamine D2 receptor antagonism, its higher affinity for other receptors suggests a more complex mechanism. caymanchem.comguidetopharmacology.org

Detailed research findings have identified specific binding affinities for several receptor subtypes, highlighting the compound's multi-target nature.

Table 1: Reported Receptor Binding Affinities of Benzquinamide

Receptor Target Binding Affinity (Ki, nM) Receptor Family
Dopamine D2 4,369 Dopamine Receptor
Dopamine D3 3,592 Dopamine Receptor
Dopamine D4 574 Dopamine Receptor
α2A-Adrenergic 1,365 Adrenergic Receptor
α2B-Adrenergic 691 Adrenergic Receptor
α2C-Adrenergic 545 Adrenergic Receptor

Data sourced from Gregori-Puigjané, E., et al. (2012). caymanchem.com

Elucidating the functional consequences of binding to these targets—whether antagonism, partial agonism, or inverse agonism—for the (2R,3S,11bS) isomer is a critical next step. This will provide a clearer understanding of its molecular actions and explain effects such as anxiolysis, which may be linked to its activity at α2-adrenergic receptors.

Development of Novel Research Tools Based on this compound

The unique properties of this compound make it a valuable scaffold for developing novel research tools. A significant area of interest is its demonstrated ability to interfere with P-glycoprotein (P-gp) mediated drug transport. P-gp is a key transporter involved in multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.

Research has shown that benzquinamide can inhibit P-gp, leading to increased accumulation of cytotoxic agents in MDR cells and potentiating their effects. This makes this compound a valuable lead compound for developing:

P-gp Inhibitors: Novel analogs could be synthesized to maximize P-gp inhibition while minimizing off-target effects. These tools would be invaluable for studying the mechanisms of multidrug resistance in cancer biology.

Fluorescent Probes: By attaching a fluorescent tag to the benzquinamide scaffold, researchers could create probes to visualize P-gp expression and function in living cells, offering a dynamic tool for screening and mechanistic studies.

Exploration of New Preclinical Indications Based on Revised Mechanism of Action

The revised understanding of benzquinamide's pharmacology, particularly its antagonism of α2-adrenergic and various dopamine receptors, opens the door to exploring new preclinical applications. caymanchem.com Its potential anxiolytic properties, presumed to be mediated by α2-adrenergic receptor blockade, warrant further investigation in appropriate preclinical models.

Furthermore, its role as a P-gp inhibitor suggests a potential application as an adjunct in cancer chemotherapy to overcome multidrug resistance. Preclinical studies could explore the efficacy of this compound in combination with standard chemotherapeutic agents in resistant tumor models. This research could reposition the compound from an antiemetic to a chemosensitizing agent.

Design of Next-Generation Benzoquinolizine Derivatives with Improved Selectivity and Potency for Research Purposes

The benzoquinolizine core of this compound is a privileged scaffold in medicinal chemistry. tandfonline.comgoogle.com The design and synthesis of next-generation derivatives represent a promising research direction. The goal would be to create new chemical entities with enhanced selectivity and potency for specific targets of interest, thereby creating more precise research tools.

Strategies for designing new derivatives could include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the functional groups on the benzoquinolizine ring system to understand how these changes affect binding affinity and selectivity for dopamine and adrenergic receptor subtypes. jksus.orgmdpi.com

Target-Focused Design: Creating derivatives that are highly selective for a single receptor subtype (e.g., α2C-adrenergic or D4 dopamine receptors) to serve as specific pharmacological probes.

Dual-Target Ligands: Intentionally designing compounds that retain affinity for multiple specific targets (e.g., P-gp and a particular cancer-related receptor) to create novel therapeutic strategies for complex diseases. nih.gov

These efforts could lead to the development of valuable research compounds for dissecting the roles of specific receptors in physiological and pathological processes. mdpi.com

Role of this compound in Understanding Multi-Target Pharmacology

Future academic research can use this compound to:

Investigate Polypharmacology: Study how the simultaneous modulation of dopamine and adrenergic pathways influences cellular and systemic outcomes. This can help deconstruct complex signaling networks.

Develop Computational Models: Use the known multi-target profile of benzquinamide to validate and refine computational models that predict drug-target interactions and off-target effects. researchgate.net

Explore Drug Repurposing: The multi-target profile suggests that the compound or its derivatives could be repurposed for conditions where modulating these specific sets of targets is beneficial, an approach that is gaining traction in drug discovery. nih.gov

By studying compounds like this compound, researchers can gain deeper insights into the principles of multi-target drug action and apply this knowledge to the development of more effective therapies for complex disorders. frontiersin.org

Q & A

Q. How can researchers identify primary biological targets of this compound using in silico and experimental approaches?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) for binding affinity validation. Prioritize targets based on structural homology to known α2-adrenergic receptors (α2-ARs) and cross-reference databases like PubChem and NIST Chemistry WebBook .

Q. What in vitro assays are suitable for evaluating this compound's adrenergic receptor activity?

  • Methodological Answer : Use competitive radioligand binding assays (e.g., with [³H]-RX821002 for α2-AR subtypes). Calculate Ki values using the Cheng-Prusoff equation. Example
Receptor SubtypeKi (nM)Source
α2A1,365Literature
α2B691Literature
α2C545Literature

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding data and in vivo efficacy for this compound?

  • Methodological Answer : Apply empirical contradiction analysis (Zabezhailo & Trunin, 2021) to isolate confounding variables (e.g., pharmacokinetics, metabolite activity). Use iterative hypothesis testing: compare tissue-specific receptor expression (qPCR) with plasma concentration profiles (LC-MS/MS) .

Q. What strategies optimize multi-omics data integration to study this compound's pharmacokinetics?

  • Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic (NMR) datasets. Use pathway enrichment tools (e.g., MetaboAnalyst) and Bayesian modeling to identify cross-modal interactions. Validate with ex vivo organoid models .

Q. What are best practices for validating computational predictions of this compound's off-target binding?

  • Methodological Answer : Cross-validate docking results with thermal shift assays (TSA) and cellular thermal shift assays (CETSA). Use CRISPR-Cas9 knockout models to confirm target relevance .

Ethical and Methodological Considerations

Q. How should researchers address ethical standards in preclinical studies involving this compound?

  • Methodological Answer : Follow institutional review board (IRB) protocols for animal welfare (3Rs principle: Replacement, Reduction, Refinement). For human cell lines, ensure informed consent documentation and data anonymization .

Q. What statistical frameworks are appropriate for analyzing dose-response variability in this compound studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Use bootstrap resampling to estimate confidence intervals for EC50 values. Reference courses like STA 2037 (Statistics with Calculus) for advanced techniques .

Data Validation and Reporting

Q. How can researchers ensure reproducibility in chiral synthesis and bioactivity studies?

  • Methodological Answer : Publish full synthetic protocols (e.g., via protocols.io ) and raw spectral data (NMR, HRMS) in supplementary materials. Use collaborative platforms like Zenodo for data sharing .

Q. What criteria define a robust clinical trial design for this compound in antiemetic applications?

  • Methodological Answer : Adopt double-blind, placebo-controlled designs with stratified randomization. Include pharmacokinetic endpoints (AUC, Cmax) and validated nausea assessment scales (e.g., MASCC Antiemesis Tool) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.